N-(1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide is a compound that belongs to the benzothiazole family, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide typically involves the reaction of 2-aminobenzothiazole with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, particularly at the 6-position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux.
Substitution: Electrophilic substitution using bromine in acetic acid.
Major Products Formed
Oxidation: Formation of N-(1,3-benzothiazol-2-yl)-2,2-dimethylpropanoic acid.
Reduction: Formation of N-(1,3-benzothiazol-2-yl)-2,2-dimethylpropanamine.
Substitution: Formation of 6-bromo-N-(1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide.
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide has been investigated for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. For instance, it may inhibit bacterial growth by interfering with the synthesis of essential proteins or enzymes. In cancer cells, it could induce apoptosis by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-acetamide
- N-(1,3-benzothiazol-2-yl)-benzamide
- N-(1,3-benzothiazol-2-yl)-2,2-dimethylbutanamide
Uniqueness
N-(1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide is unique due to its specific structural features, such as the presence of the 2,2-dimethylpropanamide group, which may confer distinct biological activities compared to other benzothiazole derivatives .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-12(2,3)10(15)14-11-13-8-6-4-5-7-9(8)16-11/h4-7H,1-3H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTPGGKEXIPVCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC2=CC=CC=C2S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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